tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate
Description
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-11-13(19)17-8-6-12(7-9-17)5-4-10-18/h10,12H,4-9,11H2,1-3H3,(H,16,20) |
InChI Key |
ULLKKQSXJMMVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a piperidine derivative under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected amines and other derivatives .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may be involved in the development of new drugs or therapeutic agents.
Medicine: In medicine, derivatives of this compound may have potential applications in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact on Yield : The target compound achieves a 90% yield , comparable to Boc-Gly-Pip (11f), but higher than Boc-Gly-NMP (11k, 76%). The lower yield for 11k may stem from steric hindrance in the methylpiperazine group or reduced nucleophilicity of the amine .
Functional Group Diversity : The 3-oxopropyl group in the target compound introduces a ketone moiety, enhancing reactivity for further derivatization compared to simpler piperidine analogs like Boc-Gly-Pip. This group may also influence solubility and binding affinity in biological targets .
Protecting Group Stability : Unlike benzyl carbamates (e.g., Formula 4 in ), the tert-butyl group offers superior acid-lability, enabling selective deprotection under mild conditions—a critical advantage in multistep syntheses .
Biological Activity
tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate, with the CAS number 1823868-11-6, is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, supported by research findings, data tables, and relevant case studies.
The molecular formula of this compound is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol. The compound's structure includes a piperidine ring, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1823868-11-6 |
| Molecular Formula | C₁₅H₂₆N₂O₄ |
| Molecular Weight | 298.38 g/mol |
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its effects on inflammation and potential as an NLRP3 inflammasome inhibitor.
Inhibition of NLRP3 Inflammasome
Recent research indicates that compounds structurally related to tert-butyl carbamates exhibit significant inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is involved in the maturation and secretion of pro-inflammatory cytokines such as IL-1β.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP. For example, a study showed that certain derivatives reduced ATPase activity of recombinant NLRP3 and prevented conformational changes necessary for its activation .
Case Studies
- Inflammatory Response Modulation :
- Cytotoxicity Assessment :
The proposed mechanism by which this compound exerts its biological effects involves binding to specific sites on the NLRP3 protein, thereby preventing its activation and subsequent inflammatory response. Computational modeling has suggested potential binding interactions that could explain the observed inhibitory effects on IL-1β release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
